molecular formula C8H7Br2NO2 B3034573 (4-Amino-3,5-dibromophenyl)acetic acid CAS No. 191869-08-6

(4-Amino-3,5-dibromophenyl)acetic acid

Cat. No.: B3034573
CAS No.: 191869-08-6
M. Wt: 308.95 g/mol
InChI Key: KIYIWMWVYLKCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-3,5-dibromophenyl)acetic acid, also known as 4-Amino-3,5-dibromobenzoic acid or 4-Amino-3,5-dibromobenzoate, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is formed by the addition of a bromine atom to each of the phenyl groups of benzoic acid. It is a white solid with a melting point of 125-126°C and a molecular weight of 350.66 g/mol.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : This chemical is utilized in the synthesis of novel compounds. For instance, it has been used in the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, indicating its reactivity and utility in creating new chemical entities (Putis, Shuvalova, & Ostrovskii, 2008).
  • Radiosynthesis Applications : In the field of radiopharmacy, derivatives of this compound have been radiobrominated for use in receptor targeting, demonstrating its potential in medical imaging and diagnostics (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).

Physical and Chemical Properties

Biochemical Applications

  • Use in Drug Synthesis : This compound has been used in the synthesis of drugs and prodrugs, demonstrating its applicability in pharmaceutical research (Jilani, Shomaf, & Alzoubi, 2013).
  • Chemical Sensing and Biological Activity : Studies have also explored its use in the development of chemosensors for ion recognition, indicating its potential in analytical chemistry and biochemistry (Esteves, Raposo, & Costa, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (4-Amino-3,5-dibromophenyl)acetic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its biological targets.

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and mode of action.

Properties

IUPAC Name

2-(4-amino-3,5-dibromophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYIWMWVYLKCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-3,5-dibromophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Amino-3,5-dibromophenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-Amino-3,5-dibromophenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-Amino-3,5-dibromophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-Amino-3,5-dibromophenyl)acetic acid
Reactant of Route 6
(4-Amino-3,5-dibromophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.